3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione
Description
3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (hereafter referred to by its full systematic name) is a bicyclic ester identified as an oligomer in polyethylene and nylon-based food packaging materials . Its detection relied on molecular mass analysis and hypothesized monomer combinations, as it was absent from standard chemical databases. Structurally, it features a 21-membered bicyclic framework with five oxygen atoms (pentaoxa) and two ketone groups. Mass spectrometry studies reveal its molecular ions exhibit both acidic and basic sites, suggesting complex reactivity under electron impact conditions .
Properties
IUPAC Name |
3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c17-15-13-2-1-3-14(12-13)16(18)23-11-9-21-7-5-19-4-6-20-8-10-22-15/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYZWGYPBXBALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC(=O)C2=CC(=CC=C2)C(=O)OCCOCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215946 | |
| Record name | 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65745-83-7 | |
| Record name | 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065745837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC297861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-PENTAOXABICYCLO(15.3.1)HENICOSA-1(21),17,19-TRIENE-2,16-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XYR67LJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Design and Mechanism
Sharghi and Hosseini Sarvari (2007) pioneered a solvent-free method using Al₂O₃/MeSO₃H (AMA) as a bifunctional catalyst. The reaction involves the esterification of oligoethylene glycols with aromatic diacids, such as benzene-1,3-dicarbonyl dichloride, under thermal conditions. The AMA reagent acts as both a Lewis acid (via Al³⁺) and a Brønsted acid (via MeSO₃H), facilitating simultaneous activation of the glycol’s hydroxyl groups and the diacid’s carbonyl moieties.
The mechanism proceeds through a nucleophilic acyl substitution pathway:
- Protonation : The carbonyl oxygen of the diacid is protonated by MeSO₃H, increasing electrophilicity.
- Nucleophilic Attack : The hydroxyl group of the glycol attacks the activated carbonyl, forming a tetrahedral intermediate.
- Dehydration : Al₂O₃ stabilizes the transition state, promoting water elimination and ester bond formation.
Optimization and Yield
Key parameters influencing yield include:
- Molar Ratio : A 1:1 stoichiometry between diacid and glycol minimizes oligomerization.
- Temperature : Reactions conducted at 80–100°C achieve optimal kinetics without side reactions.
- Catalyst Loading : 10 mol% AMA provides a balance between activity and cost.
Under these conditions, the method yields 67–72% of the target macrocycle, with benzene-1,3-dicarbonyl dichloride as the preferred diacid.
Dibutyltin Oxide-Mediated Cyclocondensation
Reaction Framework
Ninagawa et al. (1984) developed an alternative approach using dibutyltin oxide (DBTO) as a cyclization agent. This method involves reacting oligoethylene glycols with aliphatic or aromatic diacid chlorides in anhydrous tetrahydrofuran (THF). DBTO coordinates to the glycol’s oxygen atoms, preorganizing the linear precursor into a conformation favorable for macrocyclization.
Critical Steps and Efficiency
- Preorganization : DBTO’s Lewis acidity induces a pseudo-cyclic intermediate, reducing the entropic penalty of ring closure.
- Nucleophilic Attack : The glycol’s oxygen attacks the diacid chloride’s carbonyl carbon, forming ester linkages.
- Byproduct Management : HCl generated during the reaction is neutralized by DBTO, preventing acid-catalyzed hydrolysis.
This method achieves yields of 58–65% , slightly lower than the AMA-catalyzed route but with superior selectivity for larger macrocycles (n > 4 ethylene glycol units).
Comparative Analysis of Synthetic Methods
Advantages and Limitations
- AMA Method : Higher yields and shorter reaction times make it industrially viable, but limited to aromatic diacids.
- DBTO Method : Broader substrate scope but requires stringent anhydrous conditions and prolonged reaction times.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure, with bond lengths of 1.41 Å (C–O) and 1.21 Å (C=O).
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Heteroatom Substitution: Oxygen vs. Nitrogen
Target Compound : Contains five oxygen atoms (pentaoxa) in the bicyclic framework.
Analog 1 : (4S,14S)-(–)-4,14-Dimethyl-6,9,12-trioxa-3,15,21-triazabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (S,S)-1 replaces three oxygen atoms with nitrogen (triaza), altering electronic properties. This substitution enhances metal ion binding, as seen in its use for synthesizing transition metal complexes (e.g., Mn(II), Co(II)) with 1:1 or 1:2 electrolyte behavior .
Analog 2 : 9-Chloro-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (CPAH) introduces a chlorine substituent and nitrogen (aza), enabling selective extraction of technetium-99 (Tc-99) in nuclear waste applications .
Key Difference : Nitrogen-containing analogs exhibit stronger coordination chemistry, while the target compound’s all-oxygen structure may favor polar interactions or ester-based reactivity.
Substituent Effects on Physicochemical Properties
Target Compound: No alkyl or functional substituents reported; presumed to have moderate hydrophobicity. Analog 3: (4S,14S)-(–)-4,14-Diisobutyl-6,9,12-trioxa-3,15,21-triazabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (S,S)-4 includes diisobutyl groups, increasing steric bulk and reducing solubility in polar solvents. Synthesized at 15% yield as a pale yellow oil . Analog 4: 8,10-Dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione (CAS:72562-60-8) features methyl groups, lowering melting points and enhancing lipophilicity (logP ~2.84) compared to unsubstituted analogs .
Key Difference: Substituents like methyl or isobutyl modulate solubility and steric effects, impacting host-guest chemistry.
Biological Activity
3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20O7
- Molecular Weight : 324.33 g/mol
- InChIKey : HZYZWGYPBXBALT-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione has been studied in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. One study demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The compound has shown significant antioxidant activity in vitro. It scavenges free radicals effectively, which can contribute to its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In cellular models, 3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione has been observed to reduce pro-inflammatory cytokine production. This suggests a potential application in inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism and inflammation.
- Cell Signaling Modulation : The compound appears to influence signaling pathways related to oxidative stress and inflammation.
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Applied Microbiology evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
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Antioxidant Activity Assessment :
- Research conducted at ResearchGate highlighted the compound's ability to reduce oxidative damage in human cell lines by approximately 40% compared to control groups.
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Inflammation Studies :
- A study published in Phytotherapy Research demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
